

Thermochemical Properties of Indole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Indole-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **Indole-2-carboxylic acid** ($C_9H_7NO_2$), a vital heterocyclic building block in organic synthesis and pharmaceutical development. Understanding these properties is fundamental for process optimization, safety assessment, and computational modeling in drug discovery and manufacturing. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the associated workflows.

Core Thermochemical and Physical Data

The thermochemical and physical properties of **Indole-2-carboxylic acid** are essential for predicting its behavior under various experimental and industrial conditions. The data, derived from both experimental measurements and computational studies, are summarized below.

Table 1: Physical and General Properties of **Indole-2-carboxylic Acid**

Property	Value	Source
Molecular Formula	$C_9H_7NO_2$	[1]
Molecular Weight	161.16 g/mol	[1]
CAS Number	1477-50-5	[1]
Melting Point	202-206 °C	

| Appearance | Off-white to yellow to brown crystalline powder | |

Table 2: Thermochemical Properties of **Indole-2-carboxylic Acid** (at T = 298.15 K)

Property	Symbol	Value (kJ·mol ⁻¹)	Method	Source
Standard Molar Energy of Combustion	$\Delta_c E^\circ(\text{cr})$	Value not explicitly cited in snippets	Static Bomb Calorimetry	[2][3]
Standard Molar Enthalpy of Sublimation	$\Delta_{\text{sub}} H^\circ$	Value not explicitly cited in snippets	Knudsen Effusion Technique	[2]
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ(\text{g})$	-223.6 ± 0.8	G3(MP2) Computational	[4][5]

| Heat Capacity (Solid) | Cp(s) | 178.40 J·mol⁻¹·K⁻¹ | Calculated | [6][7] |

Note: While the experimental methods for determining the enthalpy of combustion and sublimation have been cited for **Indole-2-carboxylic acid**[2][3], the precise numerical values were not available in the provided search snippets. The gas-phase enthalpy of formation is a computationally derived estimate.

Experimental Protocols

The determination of thermochemical properties relies on precise and standardized experimental techniques. The following sections detail the methodologies for combustion calorimetry, sublimation enthalpy measurement, and differential scanning calorimetry.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the primary method for measuring the heat of combustion for solid organic compounds, from which the standard enthalpy of formation can be derived[2].

Methodology:

- **Sample Preparation:** A pellet of **Indole-2-carboxylic acid** (typically less than 1 gram) is accurately weighed and placed in a crucible inside the combustion bomb[4].
- **Fuse Wire:** A piece of ignition wire of known length and weight is connected to the terminals within the bomb, positioned to ensure ignition of the sample[4].
- **Bomb Sealing and Pressurization:** A small, precise amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure the final water products are in the liquid state. The bomb is then sealed and flushed with oxygen before being filled to a pressure of approximately 25-30 atm to ensure complete combustion[2][4].
- **Calorimeter Assembly:** The pressurized bomb is submerged in a known quantity of water (e.g., 2000 mL) within the calorimeter's insulated container. The system is allowed to reach thermal equilibrium while being stirred continuously[4].
- **Combustion:** The temperature is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire[4].
- **Temperature Measurement:** The temperature of the water bath is monitored with a high-precision thermometer, recording the rise in temperature following combustion[8]. The temperature readings continue until a stable post-reaction trend is observed.
- **Corrections and Calculation:** The observed temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[2][8]. The standard energy of combustion ($\Delta_c E^\circ$) is then calculated.
- **Product Analysis:** After the experiment, the bomb is depressurized, and the liquid contents are titrated to determine the amount of nitric acid formed from the nitrogen in the sample and residual atmospheric nitrogen[2].

Fig 1. Determination of Enthalpy of Combustion.

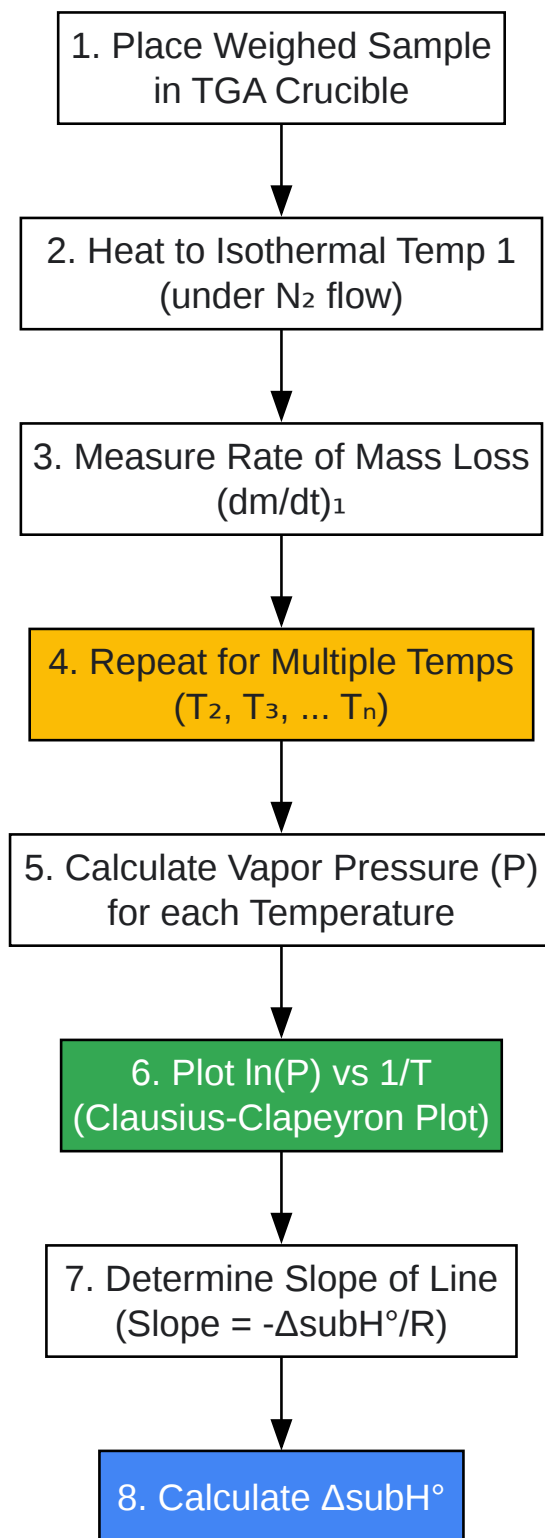
Determination of Enthalpy of Sublimation via Thermogravimetric Analysis (TGA)

The enthalpy of sublimation can be determined from vapor pressure measurements obtained at different temperatures. Thermogravimetric Analysis (TGA) is a common technique used to measure the rate of mass loss due to sublimation, which is then related to vapor pressure.

Methodology:

- **Instrument Calibration:** The TGA instrument is calibrated using a reference standard with a well-known vapor pressure, such as benzoic acid, to establish a relationship between the sublimation rate and vapor pressure for the specific system configuration[9].
- **Sample Preparation:** A small, accurately weighed sample of **Indole-2-carboxylic acid** (typically 5-10 mg) is placed in a crucible within the TGA furnace[10].
- **Isothermal Analysis:** The experiment is conducted under isothermal conditions at several different temperatures below the compound's melting point. A controlled flow of inert gas (e.g., nitrogen) is maintained[10][11].
- **Mass Loss Measurement:** At each set temperature, the rate of mass loss (dm/dt) is measured. This rate should be constant, indicating zero-order kinetics for the sublimation process[9]. A weight loss of at least 30% is typically monitored to ensure accuracy[9].
- **Vapor Pressure Calculation:** The sublimation rates are used to calculate the vapor pressure at each temperature using the previously established calibration[9].
- **Clausius-Clapeyron Plot:** The natural logarithm of the calculated vapor pressures ($\ln P$) is plotted against the inverse of the absolute temperature ($1/T$).
- **Enthalpy of Sublimation Calculation:** According to the Clausius-Clapeyron equation, the slope of the resulting straight line is equal to $-\Delta_{\text{sub}}H^\circ/R$, where R is the ideal gas constant. From this slope, the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is determined.

Workflow for TGA Sublimation Analysis



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Fig 2. Determination of Enthalpy of Sublimation.

Thermal Characterization using Differential Scanning Calorimetry (DSC)

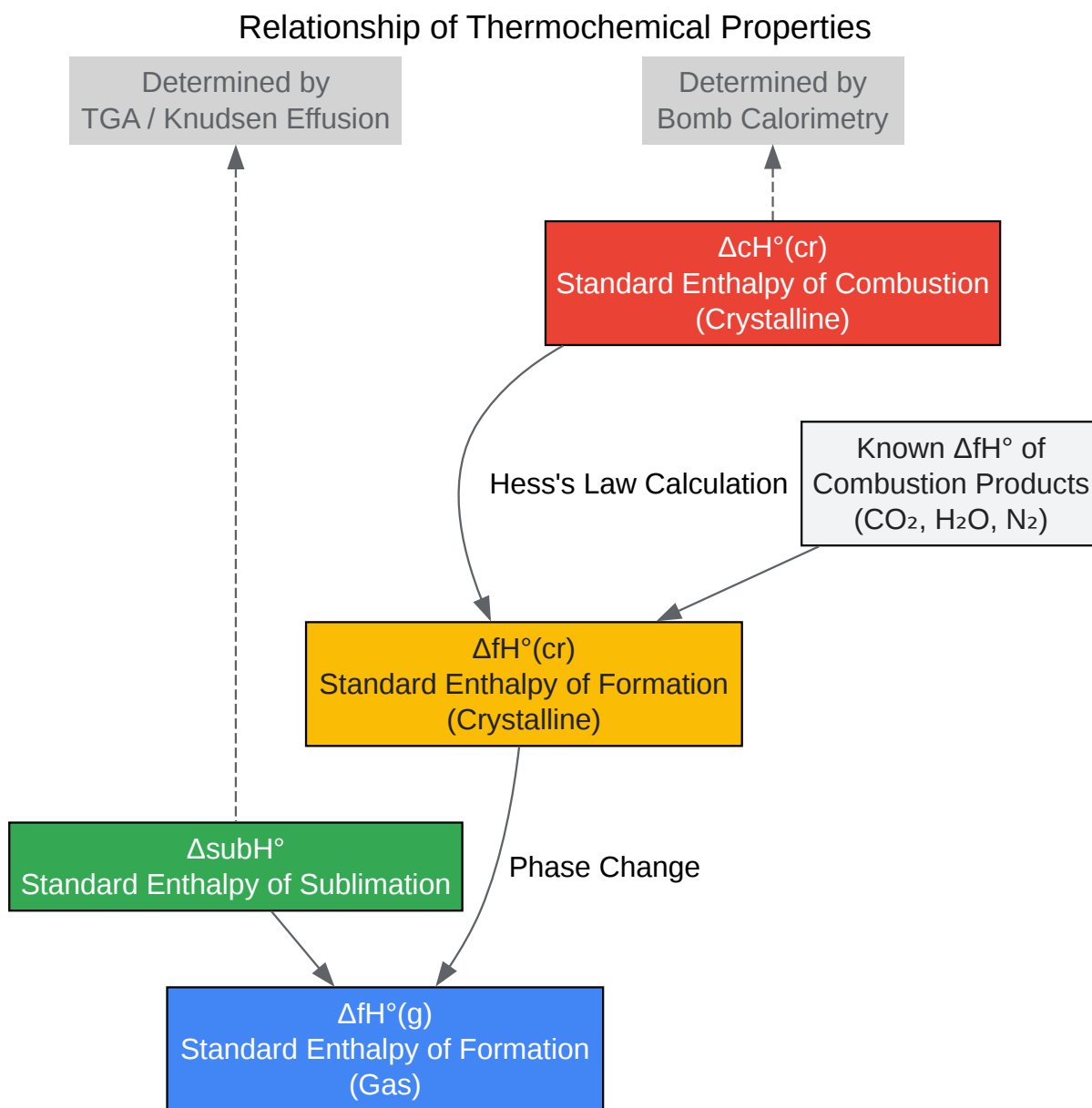
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure properties such as melting point, phase transitions, and heat capacity[12]. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[12].

Methodology:

- **Sample Preparation:** A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum sample pan[11]. An empty sealed pan is used as a reference.
- **Temperature Program:** The sample and reference are placed in the DSC cell. A defined temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) under a purge of inert gas like nitrogen[1].
- **Heat Flow Measurement:** The instrument measures the differential heat flow between the sample and the reference. When the sample undergoes a thermal event (like melting), heat is absorbed (endothermic process), resulting in a peak on the DSC thermogram[13].
- **Data Analysis:**
 - **Melting Point (T_m):** The onset temperature of the endothermic melting peak is taken as the melting point for organic compounds[13].
 - **Enthalpy of Fusion ($\Delta_{fus}H$):** The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required for the phase transition.
 - **Heat Capacity (C_p):** By comparing the heat flow signal of the sample to that of a known standard (like sapphire) under the same conditions, the heat capacity of the sample can be determined as a function of temperature[14].

Interrelation of Thermochemical Properties

The experimentally determined values for the enthalpies of combustion and sublimation are crucial for deriving the standard enthalpy of formation in the gas phase, a key parameter for computational chemistry and understanding molecular stability. The relationship is governed by Hess's Law.



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Fig 3. Derivation of Gas-Phase Enthalpy of Formation.

The standard enthalpy of formation of crystalline **Indole-2-carboxylic acid** ($\Delta_f H^\circ(\text{cr})$) is calculated from its standard enthalpy of combustion ($\Delta_c H^\circ(\text{cr})$) and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2). Subsequently, the gas-phase enthalpy of formation ($\Delta_f H^\circ(\text{g})$) is derived by summing the crystalline-phase enthalpy of formation and the enthalpy of sublimation[5]. This gas-phase value is particularly valuable for validating and parameterizing computational chemistry models.

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